(5-Fluoro-2-(hexyloxy)phenyl)methanol
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Overview
Description
(5-Fluoro-2-(hexyloxy)phenyl)methanol is an organic compound with the molecular formula C13H19FO2 It is characterized by the presence of a fluorine atom at the 5th position, a hexyloxy group at the 2nd position, and a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-(hexyloxy)phenyl)methanol typically involves the following steps:
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Fluorination: : The introduction of the fluorine atom can be achieved through various fluorination methods. One common approach is the use of deoxyfluorination reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. These reagents facilitate the replacement of a hydroxyl group with a fluorine atom under mild conditions .
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Alkylation: : The hexyloxy group can be introduced through an alkylation reaction. This involves the reaction of a suitable phenol derivative with a hexyl halide in the presence of a base such as potassium carbonate .
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Reduction: : The final step involves the reduction of the intermediate compound to form the benzyl alcohol moiety. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-(hexyloxy)phenyl)methanol undergoes various chemical reactions, including:
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Oxidation: : The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide .
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Reduction: : The compound can be reduced to form the corresponding alkane. This reaction typically involves the use of hydrogen gas and a metal catalyst such as palladium on carbon .
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Substitution: : The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide and potassium cyanide .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of azides, nitriles, and other substituted derivatives.
Scientific Research Applications
(5-Fluoro-2-(hexyloxy)phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-(hexyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxybenzyl alcohol: Similar structure but with a methoxy group instead of a hexyloxy group.
5-Fluoro-2-ethoxybenzyl alcohol: Similar structure but with an ethoxy group instead of a hexyloxy group.
5-Fluoro-2-propoxybenzyl alcohol: Similar structure but with a propoxy group instead of a hexyloxy group.
Uniqueness
(5-Fluoro-2-(hexyloxy)phenyl)methanol is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties. This group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
IUPAC Name |
(5-fluoro-2-hexoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2/c1-2-3-4-5-8-16-13-7-6-12(14)9-11(13)10-15/h6-7,9,15H,2-5,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTQLQRYYFECJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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